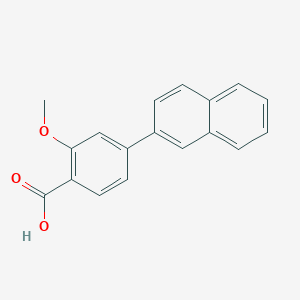

2-Methoxy-4-(naphthalen-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-11-15(8-9-16(17)18(19)20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYWHZMMLLKSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690426 | |

| Record name | 2-Methoxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139082-99-8 | |

| Record name | 2-Methoxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

Retrosynthetic Analysis of the 2-Methoxy-4-(naphthalen-2-YL)benzoic acid Framework

A retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical and strategic disconnection is at the C-C bond between the benzoic acid ring and the naphthalene (B1677914) moiety. This bond is an ideal candidate for a cross-coupling reaction, a powerful and widely used method for the formation of biaryl systems. This leads to two key synthons: a substituted benzoic acid derivative and a naphthalene derivative.

Further disconnection of the benzoic acid synthon would involve the functional group interconversion of the carboxylic acid from a more stable or readily available precursor, such as an ester or a nitrile. The methoxy (B1213986) group is considered a resident functionality on the starting aromatic ring.

Therefore, the primary retrosynthetic pathway points towards the coupling of a 4-halogenated-2-methoxybenzoic acid derivative with a naphthalene-2-boronic acid or a related organometallic species.

Classical and Established Synthetic Routes to this compound

Established synthetic routes for compounds with a biaryl-carboxylic acid motif heavily rely on palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Benzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to construct complex molecules from simpler, readily available starting materials. In the context of synthesizing this compound, a palladium catalyst would facilitate the crucial coupling of the two aromatic rings.

Suzuki-Miyaura Coupling Protocols in the Synthesis of Arylnaphthalene Systems

The Suzuki-Miyaura coupling is a preeminent method for the formation of C-C bonds between two aromatic rings. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 4-bromo-2-methoxybenzoic acid with naphthalene-2-boronic acid .

Table 1: Proposed Reactants for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 |

| 4-Bromo-2-methoxybenzoic acid | Naphthalene-2-boronic acid |

| or | or |

| Methyl 4-bromo-2-methoxybenzoate | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene |

The reaction would be carried out in a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, with a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system comprising a palladium(II) precursor and a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid.

Esterification and Subsequent Hydrolysis Methods

To circumvent potential side reactions with the carboxylic acid group during the cross-coupling reaction, it is often advantageous to protect it as an ester. Therefore, a more refined synthetic route would first involve the esterification of 4-bromo-2-methoxybenzoic acid to its corresponding methyl or ethyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Following the successful Suzuki-Miyaura coupling of the esterified benzoic acid derivative with the naphthalene boronic acid, the resulting ester, methyl 2-methoxy-4-(naphthalen-2-yl)benzoate, would then be hydrolyzed to yield the final product. This hydrolysis is typically carried out under basic conditions, for instance, by heating the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate and precipitate the desired this compound.

Emerging and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. Key considerations include:

Atom Economy: The Suzuki-Miyaura coupling itself has a high atom economy, as the byproducts are typically inorganic salts that are easily removed.

Use of Safer Solvents: Efforts can be made to replace traditional organic solvents with greener alternatives. For Suzuki-Miyaura reactions, water can often be used as a solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org The use of solvent-free reaction conditions, where applicable, would be an even more sustainable approach.

Catalysis: The use of highly efficient palladium catalysts at very low loadings (in the ppm range) minimizes the amount of heavy metal waste. Research into recoverable and reusable catalysts, such as palladium nanoparticles or polymer-supported catalysts, is an active area that could be applied to this synthesis.

Energy Efficiency: Performing reactions at room temperature or with minimal heating reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Flow Chemistry and Continuous Synthesis Approaches

The application of flow chemistry and continuous manufacturing processes offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry can be applied to its key synthetic steps, such as Suzuki-Miyaura cross-coupling reactions.

A hypothetical continuous flow setup for the synthesis of a key intermediate could involve pumping a solution of a boronic acid and an aryl halide, along with a palladium catalyst and base, through a heated packed-bed reactor containing the catalyst. The short residence time in the heated zone allows for rapid reaction while minimizing degradation. Subsequent in-line purification modules could be employed to remove the catalyst and byproducts, affording the desired product in a continuous stream. uc.pt

Table 1: Illustrative Parameters for a Continuous Flow Suzuki-Miyaura Coupling

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed with Pd catalyst | To facilitate heterogeneous catalysis and easy separation. |

| Temperature | 100-150 °C | To accelerate the reaction rate. |

| Residence Time | 5-20 minutes | To ensure complete conversion while minimizing side reactions. |

| Solvent | A high-boiling point, polar aprotic solvent (e.g., DMF, DMAc) | To dissolve reactants and facilitate the reaction. |

| In-line Purification | Scavenger resins | To remove residual palladium and unreacted starting materials. |

This approach allows for precise control over reaction parameters, leading to a more efficient and scalable synthesis. nih.gov

Photoredox Catalysis in the Functionalization of Aromatic Carboxylic Acids

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This methodology can be particularly useful for the functionalization of aromatic carboxylic acids. princeton.edu In the context of synthesizing analogs of this compound, photoredox catalysis could be employed for late-stage C-H functionalization, allowing for the introduction of various substituents onto the aromatic rings. acs.org

For instance, a Giese-type addition of acyl radicals, generated from the corresponding aromatic carboxylic acid via photoredox catalysis, to an olefin could be a viable strategy. nih.govnih.gov The mechanism would involve the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light, followed by a single-electron transfer (SET) process with the carboxylic acid to generate an acyl radical. This radical can then engage in various transformations.

Table 2: Key Components in a Hypothetical Photoredox-Catalyzed Acylation

| Component | Example | Role |

| Photocatalyst | fac-[Ir(ppy)₃] | To absorb light and initiate the catalytic cycle. |

| Light Source | Blue LEDs | To provide the energy for photocatalyst excitation. |

| Carboxylic Acid | Aromatic Carboxylic Acid | The precursor to the acyl radical. |

| Radical Acceptor | Electron-deficient olefin | To react with the generated acyl radical. |

| Solvent | Degassed polar aprotic solvent (e.g., DMF, DMSO) | To dissolve reactants and facilitate the reaction. |

This method avoids the use of harsh reagents and high temperatures often required in traditional methods. beilstein-journals.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogs

Achieving high levels of chemo-, regio-, and stereoselectivity is a paramount challenge in the synthesis of complex molecules. For this compound, the key challenge lies in the regioselective coupling of the two aromatic systems. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose, often exhibiting excellent regioselectivity dictated by the positions of the boronic acid (or ester) and the halide on the respective aromatic rings.

The inherent directing effects of the substituents on both the benzoic acid and naphthalene moieties play a crucial role. The methoxy group on the benzoic acid ring and any substituents on the naphthalene ring will influence the electronic and steric environment, thereby guiding the regioselectivity of the coupling. researchgate.net For instance, in the acylation of 2-methoxynaphthalene, the reaction can be directed to a specific position to yield the desired isomer with high selectivity. researchgate.net

In the synthesis of analogs with chiral centers, stereoselective methods are essential. nih.gov This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. scielo.br For a Suzuki-Miyaura coupling to synthesize this compound, several parameters would need to be systematically varied.

Table 3: Optimization of a Suzuki-Miyaura Cross-Coupling Reaction

| Parameter | Variables Explored | Optimal Condition (Hypothetical) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Dioxane/H₂O (4:1) |

| Temperature | 80 °C, 100 °C, 120 °C | 100 °C |

| Reactant Ratio | 1:1, 1:1.2, 1:1.5 (Aryl Halide:Boronic Acid) | 1:1.2 |

A systematic study, potentially using design of experiments (DoE), would allow for the efficient identification of the optimal conditions. osti.govresearchgate.net The choice of catalyst, base, solvent, and temperature can have a profound impact on the reaction outcome. For example, the use of a bulky phosphine ligand can often improve the yield in challenging cross-coupling reactions.

Advanced Structural Elucidation and Mechanistic Characterization of 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, to within a few parts per million, HRMS allows for the calculation of a precise molecular formula. For 2-Methoxy-4-(naphthalen-2-yl)benzoic acid, with a predicted molecular formula of C18H14O3, the expected monoisotopic mass would be calculated and compared against the experimentally determined value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be suitable for this purpose. Confirmation of the molecular formula is the foundational step in the structural elucidation process, providing a critical constraint for the interpretation of other spectroscopic data. At present, no specific HRMS data for this compound has been reported.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary for the complete structural assignment of this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule, allowing for the identification of adjacent protons on the benzoic acid and naphthalene (B1677914) ring systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C), providing definitive assignments for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for identifying the connectivity between atoms separated by two or three bonds. For this molecule, HMBC would be instrumental in confirming the position of the methoxy (B1213986) group, the linkage between the benzoic acid and naphthalene moieties, and the relative positions of the substituents on the benzoic acid ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for instance, the orientation of the naphthalene ring relative to the benzoic acid ring.

Currently, specific 1D or 2D NMR data for this compound are not available in the public domain.

Solid-State NMR Spectroscopy for Crystalline Forms

Should the compound be crystalline, solid-state NMR (ssNMR) could provide valuable insights into its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra, which can be sensitive to the crystallographic environment. This can be particularly useful for studying polymorphism, where a compound may exist in multiple crystalline forms. No solid-state NMR studies have been reported for this compound.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Absolute Configuration and Conformational Insights

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. For this compound, an SCXRD analysis would provide unambiguous confirmation of the connectivity, as well as precise bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the molecule in the solid state, including the planarity of the aromatic rings and the orientation of the methoxy and carboxylic acid groups. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. To date, a crystal structure for this compound has not been published.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C-O stretches of the ether and carboxylic acid, and the aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems. The symmetric vibrations of the naphthalene and benzene (B151609) rings would be expected to give rise to strong Raman signals.

While spectra for related fragments like 2-methoxynaphthalene and 2-methoxybenzoic acid are known, a dedicated FT-IR or Raman spectrum for the title compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. This compound is not inherently chiral. However, if it were to be studied in a chiral environment or if it adopted a stable, non-planar conformation (atropisomerism), it could potentially exhibit a CD spectrum. In its expected planar or near-planar conformation, it would be achiral and therefore CD inactive. There are no reports of chiroptical studies on this compound.

Computational and Theoretical Investigations of 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methoxy-4-(naphthalen-2-yl)benzoic acid. These methods provide a detailed picture of the molecule's stability, electron distribution, and sites susceptible to chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its most stable three-dimensional arrangement (ground state geometry). rsc.orgresearchgate.net These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Value |

| C-O (methoxy) bond length | 1.36 Å |

| C=O (carboxyl) bond length | 1.21 Å |

| C-O (carboxyl) bond length | 1.35 Å |

| Dihedral Angle (Benzoic-Naphthalene) | 35.2° |

| Total Energy | -1057.4 Hartrees |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Ab Initio Methods for Molecular Orbitals and Electron Density Distributions

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular orbitals and electron density. cdnsciencepub.com Methods like Møller-Plesset perturbation theory (MP2) can be used to complement DFT studies, offering a different perspective on the electronic structure. nih.gov

These calculations yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Electron density distribution maps and molecular electrostatic potential (MESP) surfaces can also be generated. researchgate.net These visualizations highlight the electron-rich and electron-deficient regions of the molecule, providing a guide to its reactivity towards electrophiles and nucleophiles. For this compound, the oxygen atoms of the methoxy (B1213986) and carboxyl groups are expected to be electron-rich, while the carboxylic proton and parts of the aromatic system would be electron-poor.

Table 2: Illustrative Ab Initio Calculated Electronic Properties for this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 Debye |

Note: This data is illustrative and based on typical values for similar aromatic carboxylic acids.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, considering its flexibility and interactions with its surroundings. aip.org

Solvent Effects on the Conformation and Dynamics of this compound

The conformation and dynamics of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into how different solvents affect its structure and flexibility. acs.org For example, in a polar solvent like water, the carboxylic acid group would likely engage in hydrogen bonding, influencing its orientation relative to the rest of the molecule. In contrast, in a non-polar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation. Studies on similar aromatic carboxylic acids have shown that the liquid-phase environment profoundly affects their adsorption behavior and interfacial structures. acs.org

Intermolecular Interactions and Self-Assembly Prediction

MD simulations are particularly useful for studying how molecules of this compound interact with each other. researchgate.net These simulations can predict the likelihood of self-assembly into larger structures, such as dimers or aggregates, driven by intermolecular forces like hydrogen bonding (between carboxylic acid groups) and π–π stacking (between the naphthalene (B1677914) and benzene (B151609) rings). acs.orgacs.org By analyzing the trajectories of multiple molecules in a simulation box, researchers can identify the preferred modes of interaction and the structure of the resulting supramolecular assemblies. This is crucial for understanding the material properties of the compound in the solid state or in concentrated solutions.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to elucidate the step-by-step pathways of chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to determine the most likely reaction mechanism.

For instance, the electrophilic aromatic substitution of benzoic acid is known to be directed to the meta position due to the electron-withdrawing nature of the carboxyl group. wikipedia.orgaakash.ac.in Theoretical studies can quantify this directing effect for this compound by calculating the activation energies for substitution at different positions on the benzene ring.

Furthermore, the reactivity of the compound with various radicals, which is relevant to its atmospheric degradation or its role as an antioxidant, can be investigated. Theoretical studies on benzoic acid have detailed the mechanisms of its reaction with hydroxyl (OH), nitrate (B79036) (NO3), and sulfate (B86663) (SO4−) radicals, identifying that addition reactions are generally favored over abstraction reactions. nih.gov Similar calculations for this compound would reveal how the methoxy and naphthalene substituents modify this reactivity, providing valuable information on its environmental fate and potential biological activity. The oxidation of the carboxyl group or reactions involving the naphthalene ring are also potential pathways that can be explored through theoretical modeling. patsnap.comivypanda.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Foundations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. For "this compound," while specific QSAR/QSPR studies are not extensively documented in publicly available literature, a foundational understanding can be built by examining research on its core components: the benzoic acid moiety and the polycyclic aromatic hydrocarbon (PAH) naphthalene ring.

QSAR and QSPR models are built upon the principle that the biological activity or the properties of a chemical are a function of its molecular structure. These models translate the molecular structure into a set of numerical descriptors. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are 3D descriptors that require the generation of a low-energy conformation of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and pKa.

For a molecule like "this compound," a QSAR model could be developed to predict its potential biological activities, for instance, as an inhibitor of a specific enzyme. nih.gov A hypothetical QSAR study might explore how variations in its structure (e.g., changing the position of the methoxy group or substituting the naphthalene ring) affect its inhibitory potency.

QSPR studies, on the other hand, would focus on predicting the physicochemical properties of "this compound" and related compounds. These properties are crucial for understanding its environmental fate and behavior. tandfonline.comnih.gov For instance, a QSPR model could be developed to predict properties like its octanol-water partition coefficient (log KOW) or its solubility in water. nih.gov

The development of a robust QSAR or QSPR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity or property. dergipark.org.tracs.org

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.

In the context of benzoic acid derivatives, QSAR studies have indicated that antimicrobial activity can be governed by descriptors such as the valence first order molecular connectivity index (¹χv), Kier's alpha first order shape index (κα1), Kier's first order shape index (κ1), and the Balaban topological index (J). nih.gov Furthermore, studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain bacterial enzymes increases with hydrophobicity, molar refractivity, and aromaticity. nih.gov

For the polycyclic aromatic hydrocarbon component, QSPR analyses have successfully used topological indices to create predictive models for various physicochemical properties. worldscientific.com These studies explore the relationship between the structural characteristics of PAHs and their properties, which is relevant for understanding the contribution of the naphthalene moiety in "this compound." tandfonline.comresearchgate.net

The following tables provide hypothetical examples of the types of data that would be used in a QSAR or QSPR study of "this compound" and its analogs.

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Topological Polar Surface Area (Ų) |

| This compound | 278.30 | 4.5 | 82.1 | 46.5 |

| Analog 1 (e.g., 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid) | 264.27 | 4.1 | 77.5 | 57.5 |

| Analog 2 (e.g., 2-Methoxy-4-(phenyl)benzoic acid) | 228.24 | 3.2 | 65.8 | 46.5 |

Note: The values in this table are illustrative and would need to be calculated using specialized computational chemistry software for an actual QSAR/QSPR study.

Table 2: Hypothetical Correlated Activity/Property Data for QSAR/QSPR Modeling

| Compound | Predicted Biological Activity (IC₅₀, µM) | Predicted Aqueous Solubility (logS) |

| This compound | 5.2 | -4.8 |

| Analog 1 (e.g., 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid) | 8.1 | -4.2 |

| Analog 2 (e.g., 2-Methoxy-4-(phenyl)benzoic acid) | 15.6 | -3.5 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from QSAR/QSPR models.

These foundational principles and data types would be essential for any computational investigation into the structure-activity or structure-property relationships of "this compound."

No Publicly Available Research Data for this compound

Following a comprehensive and exhaustive search of publicly accessible scientific databases and literature, no specific research, biological data, or detailed synthesis information was found for the chemical compound This compound . The performed searches for its synthesis, biological evaluation, receptor binding affinity, enzyme inhibition kinetics, effects on cellular pathways, target identification methodologies, and structure-activity relationship (SAR) studies yielded no results for this particular molecule.

The absence of information in the public domain suggests that This compound may be a novel compound that has not yet been the subject of published scientific research. It is also possible that it is a proprietary chemical entity for which research data is not publicly disclosed.

While the searches returned information on various other benzoic acid derivatives, the strict adherence to the specified compound, as per the user's request, prevents the inclusion of data from related but structurally distinct molecules. Therefore, it is not possible to provide an article on the biological and biomedical research perspectives of This compound at this time.

Exploration of Biological and Biomedical Research Perspectives for 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

Structure-Activity Relationship (SAR) Studies via Analog Design and Synthesis

Combinatorial Chemistry Approaches for Diversifying Chemical Space

The scaffold of 2-Methoxy-4-(naphthalen-2-YL)benzoic acid is well-suited for the application of combinatorial chemistry to generate large libraries of analogues for biological screening. The core structure presents multiple points for diversification, allowing for a systematic exploration of the chemical space around this biaryl framework.

Key diversification points on the this compound scaffold include:

The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities, such as esters, amides, or sulfonamides, by coupling with a diverse set of alcohols, amines, or sulfonamides, respectively. This modification can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic properties and target interactions.

The Naphthalene (B1677914) Ring System: The naphthalene moiety can be substituted at various positions with a range of chemical groups (e.g., halogens, alkyls, alkoxys, nitro groups). These substitutions can alter the electronic properties and steric profile of the molecule, which can be crucial for optimizing binding affinity and selectivity for a biological target.

The Methoxy (B1213986) Group: The methoxy group on the benzoic acid ring can be demethylated to a hydroxyl group, which can then be further functionalized, or it can be replaced with other alkoxy groups of varying chain lengths or branching. These changes can fine-tune the compound's lipophilicity and metabolic stability.

Modern synthetic methodologies, such as high-throughput parallel synthesis, are instrumental in the rapid generation of such compound libraries. The use of mixture-based synthetic combinatorial libraries, for instance, allows for the assessment of millions of compounds through the testing of a much smaller number of samples, significantly accelerating the drug discovery process. nih.gov The synthesis of related biaryl compounds has been effectively achieved through methods like nickel(0)-catalyzed cross-coupling reactions of chloroarenes with arylboronic acids, a technique applicable to a wide range of substrates with various functional groups. acs.org

The strategic design and synthesis of a combinatorial library based on the this compound scaffold would enable a comprehensive structure-activity relationship (SAR) study, providing valuable insights into the structural requirements for a desired biological activity.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. Given the diverse biological activities reported for various naphthalenyl and benzoic acid derivatives, this compound and its analogues represent a promising starting point for the development of novel chemical probes.

For instance, derivatives of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii. nih.gov The proposed mechanism of action for these compounds is the disruption of the bacterial cell membrane. nih.gov This suggests that a chemical probe based on a naphthalenyl benzoic acid structure could be developed to investigate bacterial membrane biology and mechanisms of antibiotic resistance.

Furthermore, other benzoic acid derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. preprints.org For example, certain benzoic acid derivatives have shown inhibitory activity against enzymes like histone deacetylase and tyrosine kinases. preprints.org The development of a selective and potent probe based on the this compound scaffold could facilitate the study of these enzyme families and their roles in disease.

The process of developing a chemical probe from a hit compound involves optimizing its potency, selectivity, and cellular permeability. This often requires the synthesis and testing of a focused library of analogues, as discussed in the previous section. Molecular modeling and computational studies can also play a crucial role in understanding the interactions between the probe and its target, guiding the design of more effective molecules.

Preclinical Pharmacological Modulators: Investigating Mechanistic Insights in Relevant Biological Models

While preclinical data for this compound itself is not available, studies on related compounds provide a foundation for hypothesizing its potential as a pharmacological modulator and for designing relevant preclinical investigations.

For example, a study on 2-hydroxy-4-methoxy benzoic acid demonstrated its ability to attenuate carbon tetrachloride-induced liver damage in rats. nih.gov The protective effects were attributed to its anti-inflammatory and antioxidant mechanisms, including the modulation of inflammatory cytokines and key enzymes involved in oxidative stress. nih.gov These findings suggest that this compound, which shares the methoxybenzoic acid moiety, could be investigated for similar hepatoprotective properties in relevant animal models of liver injury.

In another example, derivatives of para-aminobenzoic acid have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The mechanisms underlying these effects are diverse and include the inhibition of enzymes like acetylcholinesterase and the disruption of microbial growth. nih.gov

The general mechanism of action for benzoic acid in some organisms, such as the yeast Zygosaccharomyces bailii, involves causing a general depletion of cellular energy in the form of ATP. nih.gov This broad effect on cellular metabolism could be a starting point for investigating the mechanistic underpinnings of any observed biological activity of this compound in preclinical models.

The table below summarizes preclinical findings for structurally related compounds, offering potential avenues for the investigation of this compound.

| Compound/Derivative Class | Biological Model | Observed Effects | Potential Mechanistic Insight | Reference |

| 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives | S. aureus, A. baumannii (in vitro) | Potent growth inhibition, bactericidal/bacteriostatic activity, biofilm disruption | Disruption of bacterial cell membrane | nih.gov |

| 2-hydroxy-4-methoxy benzoic acid | Male Wistar rats (in vivo) | Hepatoprotective against CCl4-induced toxicity, reduced lipid peroxidation, modulated inflammatory cytokines | Anti-inflammatory and antioxidant activity | nih.gov |

| para-aminobenzoic acid derivatives | Various cancer cell lines, bacterial and fungal strains (in vitro) | Anticancer, antibacterial, and antifungal activities | Enzyme inhibition (e.g., acetylcholinesterase), disruption of microbial growth | nih.gov |

| Benzoic acid | Zygosaccharomyces bailii (in vitro) | Inhibition of fermentation, ATP depletion | General energy loss in the cell | nih.gov |

These examples underscore the importance of selecting appropriate biological models to investigate the potential pharmacological effects of this compound. Initial in vitro screening against a panel of cancer cell lines, bacterial strains, and key enzymes would be a logical first step, followed by in vivo studies in relevant animal models of disease based on the most promising initial results.

Applications in Materials Science and Interdisciplinary Research for 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

Supramolecular Chemistry and Self-Assembly Properties of 2-Methoxy-4-(naphthalen-2-YL)benzoic acid

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry, enabling the creation of materials with emergent properties. The structure of this compound is particularly amenable to forming such assemblies through a combination of non-covalent interactions.

The carboxylic acid group is a primary driver for self-assembly, capable of forming robust and highly directional hydrogen bonds. Typically, carboxylic acids assemble into dimeric structures or extended chains known as catemers. For instance, studies on the self-assembly of 2-naphthoic acid have revealed the formation of cyclically hydrogen-bonded pentamers and rows of dimers. researchgate.net Similarly, research on carboxylic acid-functionalized naphthalene (B1677914) diimide (NDI) chromophores has shown that hydrogen bonding between carboxylic acid groups, often in a syn-syn catemer motif, is a dominant force in their aggregation. researchgate.netnih.govkaust.edu.sa The methoxy (B1213986) group on the benzoic acid ring can influence the acidity and electronic distribution of the molecule, which in turn can modulate the strength and geometry of these hydrogen bonds. nih.gov

Potential in Polymer Chemistry and Functional Polymer Design

The bifunctional nature of this compound, possessing a polymerizable carboxylic acid group and a functional naphthalene unit, makes it a promising monomer for the synthesis of advanced polymers. The carboxylic acid can be readily converted into a more reactive derivative, such as an acyl chloride or an ester, to facilitate polymerization reactions.

This monomer can be incorporated into various polymer backbones, including polyesters and polyamides, through condensation polymerization. researchgate.net The resulting polymers would feature the bulky and rigid naphthalene group as a pendant side chain. The incorporation of such a large aromatic group can significantly impact the polymer's properties, including its thermal stability, mechanical strength, and solubility. For example, polymers containing naphthalene units are known for their high performance and stability. nih.gov The synthesis of polymers from naphthalene-based monomers, such as 2,6-naphthalenedicarboxylic acid, has been well-established. sigmaaldrich.com

Furthermore, the naphthalene moiety can impart specific functionalities to the polymer. Its inherent fluorescence could lead to the development of luminescent polymers for applications in sensors or organic light-emitting diodes (OLEDs). The ability to create functional polymers from monomers with specific groups is a key strategy in materials design. nih.gov The synthesis of conjugated polymers from naphthalene bisimides demonstrates how the electronic properties of the naphthalene unit can be harnessed in polymer-based electronics. acs.orgnih.govcapes.gov.br The segregation of benzoic acid within polymer crystalline cavities has also been explored, indicating that the interaction between the acid and the polymer matrix can be controlled to create specific material properties. mdpi.com

Luminescent and Optoelectronic Properties (if applicable)

Research on other naphthalene-containing molecules provides a strong basis for these predictions. For example, carboxylic acid-appended naphthalene diimides exhibit tunable luminescent colors, with emission spectra that can span the entire visible region. nih.govkaust.edu.sa This tunability arises from the formation of different aggregated species, such as excimers, which have distinct emission properties from the monomeric form. nih.govkaust.edu.sa The self-assembly properties of this compound, driven by hydrogen bonding and π-π stacking, could similarly lead to the formation of aggregates with unique photophysical signatures.

Coordination Chemistry: Ligand Design and Metal Complexation Studies

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Upon deprotonation, the resulting carboxylate can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com This versatility allows for the construction of a wide array of metal-organic frameworks (MOFs) and coordination complexes with diverse structures and properties.

Studies on related naphthalene-based carboxylic acids have demonstrated their ability to form stable complexes with a range of metal ions. mdpi.comnih.gov For instance, naproxen, a methoxy-containing naphthalene acetic acid derivative, has been extensively used as a ligand in the synthesis of coordination compounds. mdpi.comnih.gov The specific coordination mode of the carboxylate group, along with the steric and electronic influence of the naphthalene and methoxy groups, will dictate the final geometry and nuclearity of the metal complex. tandfonline.com

The large naphthalene backbone can also play a role in the supramolecular organization of the resulting metal complexes through intermolecular π-π stacking interactions. The combination of coordination bonds and weaker supramolecular interactions can lead to the formation of higher-order structures, such as 1D, 2D, or 3D coordination polymers. researchgate.netunsw.edu.au The design of such materials is a major focus of crystal engineering. The use of sterically demanding ligands based on a naphthalene backbone has been shown to stabilize metal centers in unusual coordination geometries. acs.org The synthesis of metal complexes with Schiff base ligands derived from substituted benzoic acids further illustrates the rich coordination chemistry of this class of compounds. nih.gov

Below is a table summarizing the potential coordination modes of this compound with metal ions, based on the behavior of similar carboxylate ligands. mdpi.com

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | The carboxylate group binds to a single metal ion through one of its oxygen atoms. | Discrete mononuclear complexes or coordination polymers if other bridging ligands are present. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. | Stable mononuclear complexes. |

| Bidentate Bridging | The two oxygen atoms of the carboxylate group bridge two different metal ions. | Dinuclear or polynuclear complexes, and coordination polymers. |

| Tridentate Bridging | The carboxylate group bridges three metal ions. | Higher nuclearity clusters and complex network structures. |

Future Directions and Emerging Research Avenues for 2 Methoxy 4 Naphthalen 2 Yl Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of novel molecules like 2-Methoxy-4-(naphthalen-2-YL)benzoic acid. researchgate.net Machine learning (ML) algorithms are increasingly being used to accelerate the drug discovery process, from identifying new therapeutic targets to optimizing synthetic pathways. patsnap.comnih.gov

Key Future Research Applications:

Retrosynthesis and Pathway Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes for this compound and its derivatives. chemrxiv.orgzju.edu.cn These models, trained on vast chemical reaction databases, can identify plausible disconnections in the target molecule to suggest commercially available or easily synthesizable starting materials. nih.govnih.gov This can significantly reduce the time and resources spent on designing and optimizing synthetic strategies. preprints.org

De Novo Drug Design: Generative AI models can design novel analogues of this compound with potentially enhanced biological activities. nih.gov By learning the structure-activity relationships from existing data, these algorithms can propose new molecular structures with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Reaction Optimization: AI can be employed to optimize reaction conditions for the synthesis of this compound, maximizing yield and minimizing byproducts. preprints.org By analyzing experimental data, ML models can predict the optimal temperature, solvent, and catalyst, reducing the need for extensive trial-and-error experimentation. preprints.org

Advancements in Microfluidics and Automated Synthesis for this compound

Microfluidics and automated synthesis platforms offer the potential for rapid, efficient, and high-throughput synthesis and screening of this compound and its derivatives. elveflow.com These technologies enable precise control over reaction parameters in miniaturized systems. acs.orgacs.orgresearchgate.net

Potential Future Developments:

On-Chip Synthesis: The synthesis of this compound could be performed on microfluidic chips. nih.gov This approach allows for the use of minute quantities of reagents, enhanced reaction rates, and improved safety for handling hazardous materials. elveflow.comresearchgate.net

Automated Reaction Optimization: Automated flow reactors can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for the synthesis of this compound. researchgate.net This high-throughput approach can significantly accelerate the process development phase. beilstein-journals.org

Integrated Synthesis and Screening: Future platforms could integrate the microfluidic synthesis of a library of this compound analogues with immediate biological screening, creating a seamless "design-make-test" cycle. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The unique structural features of this compound, combining a naphthalene (B1677914) ring system with a benzoic acid moiety, suggest that it may interact with a variety of biological targets. nih.gov Future research will likely focus on identifying these targets and elucidating the underlying mechanisms of action.

Key Research Areas:

High-Throughput Screening (HTS): HTS technologies can be used to screen this compound against large libraries of biological targets to identify novel activities. mdpi.combenthamscience.com This could uncover unexpected therapeutic applications for this compound.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential biological targets for this molecule based on its 3D structure. nih.govnih.govnih.gov This computational "fishing" can guide experimental validation efforts.

Mechanistic Studies: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level. This could involve techniques like X-ray crystallography to determine the binding mode of the compound to its target protein.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Future research will likely see the application of advanced in situ analytical techniques to the synthesis of this compound.

Emerging Analytical Approaches:

In Situ Spectroscopy: Techniques such as in situ NMR, Raman, and FT-IR spectroscopy can provide real-time structural information during the synthesis of the compound. nih.gov This allows for a deeper understanding of the reaction pathway and can aid in optimizing reaction conditions.

Mass Spectrometry-Based Monitoring: Real-time monitoring using mass spectrometry can track the consumption of reactants and the formation of products and intermediates with high sensitivity and selectivity. acs.org

Optical Sensors: The development of in-situ optical sensors could provide continuous data on key reaction parameters, such as concentration and the presence of specific functional groups. nsf.govacs.org

Synergistic Research with Other Chemical Disciplines

The future of research on this compound will benefit greatly from interdisciplinary collaboration.

Potential Collaborative Avenues:

Organometallic Chemistry: The benzoic acid moiety can act as a ligand for metal ions, opening up possibilities in the design of novel catalysts or materials with interesting electronic or magnetic properties. wikipedia.org

Polymer Chemistry: This compound could serve as a monomer or a functional additive in the development of new polymers with tailored properties, such as thermal stability or optical characteristics.

Medicinal Chemistry: The naphthalene and benzoic acid scaffolds are present in many approved drugs. nih.gov Synergistic research with medicinal chemists could lead to the development of new therapeutic agents based on the this compound structure. nih.govnih.govbiointerfaceresearch.comnih.gov For instance, similar structures have been investigated for their potential as antagonists for the EP4 receptor, which is implicated in conditions like arthritis pain. nih.gov

Q & A

Q. What strategies address the lack of environmental impact data for this compound?

- Methodological Answer : Conduct tiered ecotoxicity studies:

Acute Toxicity : Daphnia magna immobilization tests (OECD 202).

Biodegradation : Modified OECD 301B assays under aerobic conditions.

Bioaccumulation : Measure logKow and use EPI Suite for predictions.

Collaborate with environmental chemists to fill data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.